Benzylhydrazine dihydrochloride
Description
Historical Context of Hydrazine (B178648) Chemistry in Research
The field of hydrazine chemistry began in the late 19th century. In 1875, German chemist Emil Fischer first coined the name "hydrazine" while working to synthesize organic compounds from mono-substituted hydrazine. wikipedia.org However, it was Theodor Curtius who first successfully synthesized hydrazine itself in 1887, initially in the form of hydrazine sulfate. wikipedia.orghydrazine.com Pure, anhydrous hydrazine was later prepared by Lobry de Bruyn in 1895. wikipedia.orghydrazine.com
Early research highlighted hydrazine's high reactivity and its utility in various chemical reactions. hydrazine.com Fischer's discovery of phenylhydrazine (B124118), a derivative, was pivotal for his research into sugar structures. hydrazine.com The development of the Olin Raschig process in 1907 provided a more efficient method for industrial hydrazine production, paving the way for its broader application. hydrazine.comencyclopedia.com The unique properties of hydrazine and its derivatives led to their investigation for a wide range of uses, including as rocket propellants during World War II, and later as precursors for pharmaceuticals and agrochemicals. hydrazine.comresearchgate.net
Role of Benzylhydrazine (B1204620) Dihydrochloride (B599025) within Hydrazine Derivatives Research
Hydrazine derivatives are a class of organic compounds where one or more hydrogen atoms of hydrazine (N₂H₄) are replaced by an organic group, such as an alkyl or aryl substituent. wikipedia.orgwikipedia.org Benzylhydrazine dihydrochloride, as a substituted hydrazine, is a key intermediate in this field. It provides researchers with a stable, solid form of benzylhydrazine that is more convenient to handle than the free base. The dihydrochloride salt enhances its stability and solubility in certain solvents, facilitating its use in various synthetic protocols. axios-research.com Its primary role is as a precursor and reagent in organic synthesis, allowing for the introduction of the benzylhydrazinyl moiety into more complex molecules. guidechem.comfishersci.se
Overview of Key Research Domains for the Chemical Compound
The applications of this compound in research are diverse. It is an important raw material and intermediate in organic synthesis, pharmaceuticals, and the agrochemical and dyestuff industries. fishersci.sechemicalbook.com In medicinal chemistry, it is a valuable building block for creating hydrazide and hydrazone derivatives, which are classes of compounds frequently investigated for a wide range of biological activities. myskinrecipes.comnih.gov Research has particularly focused on its use in the synthesis of heterocyclic compounds, which form the core structures of many pharmaceutical agents. guidechem.comnih.gov Furthermore, it is utilized in fundamental chemical research to explore reaction mechanisms and synthesize novel organic structures. myskinrecipes.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-62-7, 555-96-4 (Parent) | |
| Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrazine, benzyl-, hydrochloride | |
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DSSTOX Substance ID |
DTXSID90147998 | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
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Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20570-96-1, 1073-62-7 | |
| Record name | Benzylhydrazine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylhydrazine hydrochloride | |
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| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylhydrazine Monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical and Physical Properties
Chemical Structure and Molecular Formula
Benzylhydrazine dihydrochloride is the dihydrochloride salt of benzylhydrazine. The benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group, C₆H₅CH₂) is bonded to one of the nitrogen atoms of the hydrazine (B178648) core (-NHNH₂). The two hydrochloride components form salts with the basic nitrogen atoms.
Molecular Formula: C₇H₁₂Cl₂N₂
Alternate Molecular Formula: C₇H₁₀N₂·2HCl axios-research.comchemicalbook.com
Molecular Weight and Physical Properties
The physical characteristics of this compound make it a manageable laboratory chemical.
| Property | Value | Source(s) |
| Molecular Weight | 195.09 g/mol | axios-research.comfishersci.semyskinrecipes.com |
| Appearance | Slightly yellow to beige powder | chemicalbook.com |
| Melting Point | 143-145 °C (decomposes) | chemicalbook.comsigmaaldrich.com |
| Solubility | Insoluble in water | fishersci.sechemicalbook.com |
| Storage | Room temperature, in well-sealed containers | fishersci.semyskinrecipes.com |
Spectral Data
Pharmacological and Biological Activities
Enzyme Inhibition Studies
The inhibitory effects of benzylhydrazine (B1204620) have been characterized against several key enzymes, particularly those involved in amine metabolism.
Benzylhydrazine has been identified as an inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are flavoenzymes responsible for the degradation of neurotransmitters and other amines. nih.gov Studies comparing its effects on the two isoforms have shown that benzylhydrazine binds more tightly to MAO-B than to MAO-A. nih.gov The inhibition mechanism is complex and requires the presence of molecular oxygen. nih.gov
Research has elucidated a detailed mechanism for this inhibition. The process involves the enzyme-catalyzed conversion of the hydrazine (B178648) to a diazene (B1210634) intermediate. nih.gov Subsequently, molecular oxygen reacts with the enzyme-bound diazene to form an alkyl radical, which then covalently modifies the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Structural studies of MAO-B inhibited by benzylhydrazine show that this modification, or alkylation, occurs specifically at the N(5) position of the flavin. nih.gov This covalent modification leads to irreversible inhibition of the enzyme. Mass spectral analysis confirms that the primary modification is a single addition of the benzyl (B1604629) group to the FAD cofactor. nih.gov
| Enzyme | Inhibitor | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Benzylhydrazine | Weaker binding compared to MAO-B. Inhibition requires molecular oxygen. | nih.gov |
| Monoamine Oxidase B (MAO-B) | Benzylhydrazine | Tighter binding compared to MAO-A. Alkylation occurs at the N(5) position of the FAD cofactor. Involves a diazene intermediate and formation of an alkyl radical. | nih.gov |
Benzylhydrazine also acts as an inhibitor of other amine oxidases, such as bovine serum amine oxidase (BSAO). researchgate.net Its interaction with BSAO is characterized as a mechanism-based process where benzylhydrazine acts as a pseudo-substrate. researchgate.net The initial phase of inhibition involves a hydrazine-transfer reaction that leads to the formation of a hydrazine-bound enzyme, benzaldehyde (B42025), and hydrogen peroxide. researchgate.net
Spectroscopic studies have identified two distinct reaction intermediates in this process: an azo derivative and a benzaldehyde hydrazone. researchgate.net Unlike its interaction with MAO, the inhibition of BSAO by benzylhydrazine is reversible, with the enzyme recovering full activity after several hours of incubation. researchgate.net The decay of the hydrazine-enzyme adduct occurs over approximately 8 hours. researchgate.net Research into the inhibition of lysyl oxidase has focused on other compounds, and direct inhibition by benzylhydrazine is not prominently documented in the reviewed literature. nih.govnih.gov
| Enzyme | Inhibitor | Inhibition Characteristics | Reference |
|---|---|---|---|
| Bovine Serum Amine Oxidase (BSAO) | Benzylhydrazine | Acts as a pseudo-substrate; inhibition is reversible. Involves formation of azo and benzaldehyde hydrazone intermediates. | researchgate.net |
The chemical structure of hydrazine derivatives significantly influences their enzyme inhibitory activity. Comparative studies involving benzylhydrazine and its analogs, such as phenylethylhydrazine and phenylhydrazine (B124118), reveal important structure-activity relationships in the inhibition of MAO enzymes. nih.gov
While benzylhydrazine binds more effectively to MAO-B, phenylethylhydrazine is shown to stoichiometrically reduce the FAD cofactors of both MAO-A and MAO-B. nih.gov In contrast, phenylhydrazine is a weak inhibitor of both enzyme isoforms. nih.gov The level of oxygen consumption required for the inhibition reaction also varies with structure; it is 6- to 7-fold higher for phenylethylhydrazine compared to the reactions with either benzylhydrazine or phenylhydrazine. nih.gov These findings highlight that the nature of the arylalkyl group attached to the hydrazine moiety is a critical determinant of both the potency and the mechanism of MAO inhibition. nih.govacs.org
Antineoplastic and Antiproliferative Research
The potential for benzylhydrazine to influence cancer cell growth and survival has been explored, in part due to its relationship with the anticancer drug procarbazine. Procarbazine requires metabolic activation to exert its effects, which include the inhibition of DNA, RNA, and protein synthesis. researchgate.netnih.gov
Contrary to demonstrating an inhibitory effect, research has indicated that benzylhydrazine dihydrochloride (B599025) may have a tumorigenic effect under certain conditions. A key study involved the chronic administration of 0.015% benzylhydrazine dihydrochloride in the drinking water of Swiss mice over their lifetime. nih.gov The results showed a statistically significant increase in the incidence of lung tumors in female mice, from 21% in the control group to 42% in the treated group. nih.gov The tumors were histopathologically classified as adenomas and adenocarcinomas. nih.gov This 1976 study provided the first evidence for the tumorigenicity of this compound. nih.gov
| Compound | Study Model | Finding | Reference |
|---|---|---|---|
| This compound | Swiss mice (female) | Chronic administration significantly increased lung tumor incidence from 21% to 42%. | nih.gov |
Neuropharmacological Investigations
The structural characteristics of benzylhydrazine, particularly the hydrazine moiety, have prompted research into its effects on the nervous system, drawing parallels with known hydrazine-based pharmaceuticals.
The hydrazine functional group is a key feature in a class of antidepressant drugs known as monoamine oxidase inhibitors (MAOIs). nih.gov This has led researchers to investigate the antidepressant potential of various hydrazine derivatives. Studies on related compounds, such as piperazine (B1678402) hydrazide derivatives, have been conducted to evaluate their potential as CNS-active antidepressants, with a focus on their ability to inhibit monoamine oxidase A (MAO-A). researchgate.net The inhibition of MAO-A leads to an increase in the levels of neurotransmitters like serotonin (B10506), which is a key mechanism in alleviating depressive symptoms. While direct studies on this compound are limited in this specific context, the established activity of the broader hydrazine class suggests a potential avenue for investigation. nih.govresearchgate.net
Neurotransmitters are essential for signal transmission throughout the nervous system, and disruptions in their balance are linked to numerous neurological disorders. nih.gov The antidepressant effect of many hydrazine compounds is achieved through the modulation of neurotransmitter pathways, primarily by inhibiting monoamine oxidase (MAO). researchgate.net This enzyme is responsible for breaking down monoamine neurotransmitters such as serotonin and dopamine. nih.gov By inhibiting MAO, these compounds increase the synaptic availability of these neurotransmitters. For instance, serotonin is known to influence mood, sleep, and behavior, and it also modulates the transmission of other neurotransmitters like glutamate (B1630785) and GABA. nih.gov Research into piperazine hydrazide derivatives has explored this mechanism, using in silico docking studies to predict their interaction with and inhibition of the hMAO-A enzyme. researchgate.net
Evaluation of Antioxidant and Anti-inflammatory Properties
A growing body of research has focused on the antioxidant and anti-inflammatory potential of compounds containing hydrazide-hydrazone structures, which are derivatives of hydrazine. Oxidative stress and inflammation are implicated in many chronic diseases. nih.gov
Studies on novel 1,2-benzothiazine derivatives, which are structurally related, have shown potential in neutralizing free radicals. nih.govumw.edu.pl Their antioxidant capacity was evaluated using assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2-azino-bis-3-ethylbenzothiazoline-6-sulphonic acid (ABTS) scavenging. nih.govumw.edu.pl In other research, a series of novel xanthone (B1684191) derivatives with halogenated benzyl groups attached to a butoxy amine substituent demonstrated significant antioxidant activity against hydrogen peroxide scavenging and good anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced cells. nih.gov Furthermore, N-pyrrolylcarbohydrazide and its pyrrole (B145914) hydrazone derivatives have been evaluated for anti-inflammatory activity using a carrageenan-induced paw edema model in rats, with some compounds showing significant, dose-dependent reductions in edema. mdpi.com
| Compound Class | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| 1,2-Benzothiazine Derivatives | DPPH and ABTS scavenging assays | Demonstrated capacity to neutralize free radicals and reduce oxidative stress. | nih.govumw.edu.pl |
| Xanthone Derivatives | H₂O₂ scavenging; NO production in LPS-induced RAW 264.7 cells | Stronger antioxidant activity than α-tocopherol; good anti-inflammatory activity, with some compounds being 2-4 times stronger than diclofenac (B195802) sodium. | nih.gov |
| N-pyrrolylcarbohydrazide and Pyrrole Hydrazone Derivatives | Carrageenan-induced paw edema in rats | Compound 1 exhibited dose-dependent anti-inflammatory activity; Compound 1A also showed pronounced effects. | mdpi.com |
Antimicrobial Efficacy Research
The hydrazide-hydrazone scaffold is a prominent feature in the search for new antimicrobial agents due to its presence in many bioactive molecules. nih.gov Research has demonstrated that derivatives of benzylhydrazine exhibit notable activity against various pathogens.
A series of benzyl aminoguanidine (B1677879) hydrazone derivatives were tested for in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov Several of these compounds showed potent inhibitory activity, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. nih.gov Specifically, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the best potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov Some derivatives were also effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, benzimidazole (B57391) derivatives containing a hydrazone moiety have shown significant antimicrobial effects, with some compounds demonstrating bactericidal activity against Salmonella typhimurium that was equal to or better than the reference drug chloramphenicol. nih.gov
| Compound/Derivative Class | Microorganism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy aminoguanidine hydrazone | S. aureus | MIC | 0.5 µg/mL | nih.gov |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy aminoguanidine hydrazone | E. coli | MIC | 1 µg/mL | nih.gov |
| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone | S. aureus | MIC | 1 µg/mL | nih.gov |
| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone | E. coli | MIC | 16 µg/mL | nih.gov |
| Benzimidazole hydrazone derivative (Compound 1) | S. typhimurium | MIC | 6.25 µg/ml | nih.gov |
| Benzimidazole hydrazone derivative (Compound 2) | S. typhimurium | MIC | 12.5 µg/ml | nih.gov |
Analgesic Activity Studies
The search for new analgesic agents has led to the investigation of hydrazine derivatives, partly due to the side effects associated with common non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Substituted benzylidinohydrazines, which are derived from benzylhydrazine, have been evaluated for their pain-relieving properties.
In one study, sixteen substituted benzylidinohydrazines were assessed for analgesic activity using two different mouse models: the tail-pinch test for morphine-like analgesia and the aconitine-induced writhing test for aspirin-like analgesia. nih.gov All tested compounds exhibited some level of analgesic activity. nih.gov The protection against the tail-pinch response ranged from 16.7% to 83.3%, while protection against the aconitine-induced writhing response ranged from 16.7% to 66.7%. nih.gov Other studies on different hydrazide and hydrazone derivatives have also reported significant reductions in the writhing response in mice, with some compounds showing more potency than the reference drug mefenamic acid. researchgate.netnih.gov The formalin test, which assesses pain in two phases (neurogenic and inflammatory), has also been used to evaluate these compounds, with some showing significant reductions in paw-licking time, particularly in the later inflammatory phase. mdpi.com
| Compound Class | Test Model | Key Findings | Reference |
|---|---|---|---|
| Substituted Benzylidinohydrazines | Mouse tail-pinch test | Protection ranged from 16.7% to 83.3%. | nih.gov |
| Substituted Benzylidinohydrazines | Aconitine-induced writhing test in mice | Protection ranged from 16.7% to 66.7%. | nih.gov |
| Hydrazide/Hydrazone Derivatives | Abdominal constriction (writhing) test | Most compounds induced a significant reduction in writhing; one compound was more potent than mefenamic acid. | researchgate.netnih.gov |
| N-pyrrolylcarbohydrazide (Compound 1) | Formalin test (second phase) | At 40 mg/kg, a significant reduction in paw-licking time was observed. | mdpi.com |
Mechanistic Investigations of Biological Interactions
Elucidation of Molecular Binding Mechanisms with Enzymes
The biological activity of benzylhydrazine (B1204620) is significantly influenced by its interactions with various enzymes, most notably monoamine oxidases (MAO) and copper-containing amine oxidases.
Structural and mechanistic studies have provided detailed insights into the inhibition of human monoamine oxidases A (MAO A) and B (MAO B) by benzylhydrazine. nih.gov Research has shown that benzylhydrazine acts as an inhibitor for both enzymes, with a stronger binding affinity for MAO B compared to MAO A. nih.gov The primary site of interaction is the covalent flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. nih.gov Three-dimensional structural analysis of benzylhydrazine-inhibited MAO B has revealed that alkylation occurs at the N(5) position of the flavin. nih.gov The proposed mechanism for this inhibition involves the enzyme-catalyzed conversion of benzylhydrazine to a diazene (B1210634) intermediate. nih.gov Molecular oxygen then reacts with this bound diazene, leading to the formation of an alkyl radical, nitrogen gas, and a superoxide (B77818) anion. nih.gov This arylalkyl radical subsequently reacts with the N(5) position of the FAD cofactor, resulting in irreversible inhibition. nih.gov
Benzylhydrazine also interacts with copper-containing amine oxidases. nih.govncats.io It has been described as a pseudo-substrate for bovine serum amine oxidase. nih.gov In this context, the copper ion within the enzyme appears to regulate the reaction with oxygen and the binding of hydrazines without being directly involved in the binding itself. nih.gov The functionality of the enzyme can even be preserved when copper is substituted with cobalt, although with reduced specific activity. nih.gov
The following table summarizes the inhibitory interactions of benzylhydrazine with these enzymes:
Table 1: Enzyme Inhibition by Benzylhydrazine| Enzyme | Inhibition Details | Mechanism |
|---|---|---|
| Monoamine Oxidase A (MAO A) | Inhibitor. nih.gov | Alkylation of FAD cofactor at the N(5) position via a diazene intermediate. nih.gov |
| Monoamine Oxidase B (MAO B) | More tightly bound inhibitor than to MAO A. nih.gov | Alkylation of FAD cofactor at the N(5) position via a diazene intermediate. nih.gov |
| Bovine Serum Amine Oxidase | Acts as a pseudo-substrate. nih.gov | Interacts with the pyrroloquinoline quinone carbonyl group; reaction is controlled by the copper ion. nih.gov |
Cellular Pathway Modulation Studies
While direct studies on the comprehensive modulation of cellular signaling pathways by benzylhydrazine dihydrochloride (B599025) are limited, its known inhibitory effects on key enzymes like monoamine oxidases suggest significant downstream consequences. The inhibition of MAOs, which are critical in the metabolism of neurotransmitters, can lead to alterations in pathways regulated by monoamines such as serotonin (B10506), dopamine, and norepinephrine.
Furthermore, the metabolism of hydrazine (B178648) derivatives, in general, has been shown to be catalyzed by enzymes like cytochrome P450 and various peroxidases. nih.gov This metabolic activation can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, potentially leading to enzyme inactivation and cellular damage. nih.gov Although not specific to benzylhydrazine, chronic administration has been shown to induce tumorigenic effects in mice, suggesting interference with cellular pathways controlling cell growth and proliferation. nih.gov The development of lung tumors points to a disruption of normal cellular homeostasis in these tissues. nih.gov The metabolism of the benzene (B151609) ring in benzylhydrazine could also potentially lead to effects on signaling pathways related to hematopoiesis, similar to the known effects of benzene, though this is speculative and not directly evidenced for benzylhydrazine in the provided results. nih.gov
Investigation of In Vivo Biological Responses and Metabolite Formation
In vivo studies in rats have shed light on the metabolic fate of benzylhydrazine. Following oral administration, the compound is readily absorbed from the gastrointestinal tract. nih.gov The primary route of excretion of its metabolites is through the urine. nih.gov The major urinary metabolite identified is hippuric acid, indicating that a significant metabolic pathway involves the cleavage of the benzyl (B1604629) group and its subsequent conjugation with glycine. nih.gov In contrast to other hydrazine derivatives, only a small amount of radioactivity (approximately 3%) was excreted in the bile of bile duct-cannulated rats administered radiolabelled benzylhydrazine. nih.gov In vitro studies using rat liver homogenates have suggested that benzylhydrazine itself may be an intermediate in the metabolism of the drug pivhydrazine. nih.gov
Long-term administration of benzylhydrazine dihydrochloride in drinking water to Swiss mice has been shown to have tumorigenic effects. nih.gov A statistically significant increase in the incidence of lung tumors, specifically adenomas and adenocarcinomas, was observed in female mice. nih.gov This finding demonstrates a specific in vivo biological response to chronic exposure.
The following table summarizes the key findings from in vivo studies on benzylhydrazine:
Table 2: In Vivo Effects and Metabolism of Benzylhydrazine| Organism | Study Type | Key Findings |
|---|---|---|
| Rat | Metabolic Disposition | Readily absorbed from the gut; major urinary metabolite is hippuric acid; low biliary excretion. nih.gov |
| Swiss Mice | Chronic Administration | Increased incidence of lung tumors (adenomas and adenocarcinomas) in females. nih.gov |
Influence of Stereochemistry on Biological Activity
The principles of stereochemistry are crucial in pharmacology, as the three-dimensional arrangement of atoms in a molecule can significantly impact its biological activity, including target binding, metabolism, and distribution. nih.govnih.gov For many classes of compounds, chirality is a key determinant of potency and pharmacokinetic properties. nih.govnih.gov
In the context of hydrazine derivatives, studies on other chiral hydrazide-hydrazone compounds have demonstrated that different stereoisomers can exhibit varying levels of enzyme inhibition. nih.gov For instance, specific chiral hydrazide-hydrazones have shown different inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
While benzylhydrazine itself is not a chiral molecule, the introduction of a chiral center, for example, by substitution on the benzylic carbon or the hydrazine nitrogen, would result in enantiomers. Based on the established principles of stereochemistry in drug action, it is highly probable that such chiral derivatives of benzylhydrazine would exhibit stereoselective biological activity. nih.govnih.gov One enantiomer might display significantly higher affinity for a target enzyme, such as monoamine oxidase, compared to its mirror image. This could be due to a more favorable three-point interaction with the enzyme's binding site. However, specific studies on the stereochemistry and biological activity of chiral benzylhydrazine derivatives were not found in the provided search results.
Applications in Medicinal Chemistry and Drug Discovery
Benzylhydrazine (B1204620) Dihydrochloride (B599025) as a Lead Compound or Scaffold for Drug Design
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties. This initial compound serves as the starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds.
The benzylhydrazine structure has served as a foundational scaffold in the design of various biologically active molecules. Its derivatives, particularly hydrazones, are recognized for their potential in developing new drugs. For instance, benzohydrazones, which can be synthesized from benzylhydrazine derivatives, are considered valuable scaffolds for the development of novel agents against Mycobacterium tuberculosis. nih.gov The versatility of the hydrazone linker, which features both hydrogen bond donor and acceptor regions, allows for the connection of diverse organic compounds, making it a potent class for developing antitubercular agents. researchgate.net
The utility of the benzyl- structural motif extends to other areas of drug design as well. For example, 2-benzylpiperazine (B1268327) has been identified as a new scaffold for potent human carbonic anhydrase inhibitors, demonstrating the value of the benzyl (B1604629) group in creating core structures for targeted therapies. nih.gov The principle of using a core structure like benzylhydrazine and modifying it to enhance biological activity is a cornerstone of modern medicinal chemistry.
Rational Design of Therapeutics Based on Structure-Activity Relationships
Rational drug design aims to develop new medications based on a deep understanding of the biological target's structure and function. A key component of this approach is the study of Structure-Activity Relationships (SAR), which correlates the chemical structure of a molecule with its biological activity.
The benzylhydrazine framework has been extensively explored through SAR studies to optimize therapeutic efficacy. For N'-benzylidene-benzohydrazide derivatives, specific structural motifs have been linked to their primary biological activities. researchgate.net By systematically altering substituents on the benzyl and hydrazide portions of the molecule, researchers can determine which chemical features are crucial for the desired pharmacological effect.
This rational approach has been successfully applied in the development of various therapeutic agents. For example, in the design of acetylcholinesterase inhibitors, structural modifications to a lead compound containing a benzylpiperidine moiety led to derivatives with significantly increased potency. nih.gov Similarly, the rational design of antitubercular agents has involved modifying hydrazine-based structures to improve their activity against Mycobacterium tuberculosis. nih.gov These studies often employ computational tools like molecular docking to predict how a designed molecule will bind to its target, further guiding the synthesis of more effective compounds. nih.govnih.gov
Development of New Antidepressants
The search for novel antidepressants with improved efficacy and better side-effect profiles is an ongoing effort in medicinal chemistry. nih.gov Hydrazone derivatives, which can be synthesized from benzylhydrazine, have shown promise as potential antidepressants. researchgate.net
Research into benzazole derivatives, which share structural similarities with benzyl-containing compounds, has identified molecules with significant antidepressant-like activities. nih.gov Mechanistic studies suggest that these compounds may exert their effects through the serotonergic system, a key target for many existing antidepressant drugs. nih.gov The development of new antidepressant molecules often involves innovative synthetic strategies, including metal-catalyzed reactions, to create novel chemical entities. rsc.orgnih.gov
While direct clinical application of benzylhydrazine itself as an antidepressant is not common, its role as a precursor for more complex molecules is significant. The hydrazine (B178648) functional group is a key component in some monoamine oxidase inhibitors (MAOIs), an early class of antidepressants. Although many first-generation MAOIs have been replaced by newer drugs, the development of selective and reversible MAOIs continues to be an area of research. nih.gov
Contribution to Antitubercular Agent Synthesis
Tuberculosis (TB) remains a major global health problem, and the emergence of multidrug-resistant strains necessitates the discovery of new antitubercular drugs. nih.gov Benzylhydrazine derivatives, particularly hydrazones, have been a fertile ground for the synthesis of new agents to combat Mycobacterium tuberculosis. nih.govresearchgate.net
Many of these compounds target the InhA enzyme, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acid, a critical component of the mycobacterial cell wall. nih.gov Benzohydrazones and isoniazid (B1672263) (INH)-acylhydrazones have demonstrated excellent activity against both reference and multidrug-resistant strains of M. tuberculosis. nih.gov
The synthesis of various heterocyclic hydrazone derivatives has yielded compounds with significant antitubercular potential. researchgate.net SAR studies have been crucial in optimizing these molecules. For instance, the introduction of specific substituents on the aromatic rings of N-pyridyl-N'-thiazolylhydrazine derivatives was found to influence their activity and toxicity profiles. nih.gov The table below summarizes the activity of selected hydrazone derivatives against Mycobacterium tuberculosis.
| Compound Type | Target/Strain | Activity Measure | Result | Reference |
| Benzohydrazones | M. tuberculosis (Mtb) | Inhibitory Concentration | 0.12-250 µg/ml | nih.gov |
| INH-acylhydrazones | M. tuberculosis (Mtb) | Inhibitory Concentration | 0.12-250 µg/ml | nih.gov |
| Indolylhydrazones | M. tuberculosis H37Rv | IC50 | 1.6 - 5.96 µg/mL | researchgate.net |
| N-pyridyl-N'-thiazolylhydrazines | M. tuberculosis H37Rv | Screening | One compound showed high activity with low toxicity | nih.gov |
| Benzothiadiazine 1,1-dioxide congeners | M. tuberculosis | MIC | One potent molecule had MIC = 1 µg/mL | nih.gov |
Role in Pharmaceutical Reference Standards Research
Pharmaceutical reference standards are highly purified compounds used as a benchmark for quality control and to ensure the identity, strength, quality, and purity of drug substances and drug products. pharmacompass.compharmaffiliates.com Benzylhydrazine dihydrochloride is utilized as a pharmaceutical reference standard in various analytical applications. pharmaffiliates.com
Its availability as a well-characterized material is essential for the development and validation of analytical methods, impurity profiling, and stability studies of pharmaceutical products derived from it. pharmacompass.com A Certificate of Analysis (CoA) for this compound provides detailed information on its purity and physical properties, ensuring its suitability for use as a reference standard in accordance with pharmacopoeial requirements such as the European Pharmacopoeia (EP), Japanese Pharmacopeia (JP), and the United States Pharmacopeia (USP). pharmacompass.com Companies like Tokyo Chemical Industry (TCI) and Thermo Scientific supply this compound with specified purity levels and documentation, supporting its role in pharmaceutical research and quality assurance. tcichemicals.comthermofisher.com
Applications in Agricultural and Industrial Chemistry
Utilization in Agrochemical Synthesis
Benzylhydrazine (B1204620) dihydrochloride (B599025) serves as a key precursor in the synthesis of heterocyclic compounds, particularly pyrazoles, which are a critical class of molecules in the agrochemical industry known for their fungicidal and insecticidal properties. The synthesis typically involves the reaction of Benzylhydrazine dihydrochloride with a suitable dicarbonyl compound or its equivalent.
A notable example is the regioselective synthesis of 1,3,5-trisubstituted pyrazoles. In this process, this compound is first reacted with an aldehyde, such as 4-chlorobenzaldehyde, to form the corresponding hydrazone. This intermediate then undergoes a cyclization reaction with a nitroolefin, like 4-methyl-β-nitrostyrene, to yield the pyrazole (B372694) ring system. orgsyn.org The benzyl (B1604629) group from the hydrazine (B178648) reagent ultimately resides at the N1 position of the pyrazole ring. This synthetic route highlights the role of benzylhydrazine as a foundational building block for creating complex, biologically active molecules. orgsyn.org
Table 1: Example Synthesis of a 1,3,5-Trisubstituted Pyrazole
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | This compound, 4-Chlorobenzaldehyde | Formation of Hydrazone | N-(4-chlorobenzylidene)-1-phenylmethanamine intermediate |
| 2 | Hydrazone intermediate, 4-Methyl-β-nitrostyrene | Cyclization and aromatization | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole |
Role in Dyestuff Production
This compound is cited as an important raw material and intermediate in the field of dyestuff production. chemicalbook.comfishersci.se Hydrazine derivatives are traditionally used in the synthesis of various heterocyclic dyes. While specific, publicly documented synthesis pathways for commercial dyes originating from this compound are not widespread in the literature, its chemical nature suggests potential use in creating heterocyclic structures that can act as chromophores.
Polymer Chemistry Applications
This compound is listed as a building block for polymer science materials. bldpharm.com While detailed, specific applications in polymer synthesis are not extensively documented in readily available literature, its bifunctional nature (containing two nitrogen atoms with available lone pairs) suggests potential roles. Hydrazine derivatives can be used, for example, in the synthesis of polymers containing nitrogen-nitrogen linkages or as agents to create specific functional groups within a polymer structure. However, specific examples of its use as an initiator, chain transfer agent, or monomer in mainstream polymer production are not clearly established in public-domain research.
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of benzylhydrazine (B1204620) dihydrochloride (B599025). Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the compound's identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of benzylhydrazine dihydrochloride.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) (-CH₂-) protons, and the hydrazinyl (-NH-NH₃⁺) protons. The integration of these signals corresponds to the number of protons in each group.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Signals corresponding to the aromatic carbons and the methylene carbon would be expected. Chemicalbook provides access to various spectra for this compound, including ¹³C NMR and ¹H NMR. atomistry.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching vibrations from the hydrazinium (B103819) group, C-H stretching from the aromatic and methylene groups, and C=C stretching from the benzene (B151609) ring. The successful synthesis of related hydrazone derivatives can be confirmed by the disappearance of sharp bands characteristic of the hydrazide precursor in the IR spectrum. tcichemicals.com
Mass Spectrometry (MS): MS is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and can also provide structural information through the analysis of fragmentation patterns. The molecular ion peak would correspond to the mass of the protonated benzylhydrazine cation. In the synthesis of related compounds, GC-MS analysis is used to monitor reaction completion. chemicalbook.com
Table 1: Summary of Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| ¹H NMR | Chemical Shifts (ppm) | Signals for aromatic (benzyl), methylene (-CH₂-), and hydrazinyl (-NH-NH₃⁺) protons. |
| Integration | Proportional to the number of protons in each respective group. | |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for aromatic and methylene carbons. |
| IR | Absorption Bands (cm⁻¹) | N-H stretching, aromatic and aliphatic C-H stretching, C=C aromatic stretching. |
| MS | Molecular Ion Peak (m/z) | Corresponds to the mass of the benzylhydrazine cation [C₇H₁₀N₂]H⁺. |
This table presents generalized expected observations. Actual spectral data can be found in specialized databases.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for determining the purity of this compound and for separating it from reaction by-products or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile compounds like this compound. A C18 column is often employed with a mobile phase typically consisting of a mixture of water (often containing an acid like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. osti.gov The compound's purity is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For instance, commercial this compound is available with a specified purity of 97% or greater, often determined by HPLC. tcichemicals.comiucr.org In the synthesis of pyrazole (B372694) derivatives, HPLC analysis has been used to confirm product purity, with one derivative showing a retention time (tR) of 9.42 minutes. iucr.org
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is a salt and not readily volatile, GC-MS can be used to analyze related, more volatile precursors or derivatives. For example, in a multi-step synthesis that ultimately produces this compound, GC-MS analysis was used to confirm the completion of an intermediate step by monitoring the disappearance of starting materials. chemicalbook.com For the analysis of related benzyl compounds like benzyl chloride, a static headspace GC-MS method has been developed and validated, showing excellent linearity and precision for quantification in various matrices. manchesterorganics.com
Table 2: Chromatographic Methods and Their Applications
| Technique | Application | Typical Conditions (based on related compounds) | Research Finding |
| HPLC | Purity Assessment | Column: C18Mobile Phase: 0.1% TFA in Water/Acetonitrile osti.gov | Used to confirm >98% purity of a synthesized pyrazole derivative from a reaction involving this compound. iucr.org |
| GC-MS | Reaction Monitoring | Column: CapillaryDetector: Mass Spectrometer | Monitored the completion of an alkylation reaction in a synthesis pathway leading to monosubstituted hydrazines like benzylhydrazine. chemicalbook.com |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.
While a specific crystal structure for this compound was not found in the searched literature, the principles of the technique can be understood from studies on simpler hydrazinium salts, such as hydrazinium chloride (N₂H₅Cl) and hydrazinium iodide (N₂H₅I). osti.goviucr.org In these structures, X-ray and neutron diffraction have been used to determine bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. osti.goviucr.org For hydrazinium iodide, the N₂H₅⁺ cation is surrounded by iodide ions and other cations, forming an infinite helical chain along the b-axis through N-H···N hydrogen bonds. osti.gov The hydrogen atoms are in a staggered conformation. osti.gov A similar analysis of this compound would reveal the exact conformation of the benzyl group relative to the hydrazinium moiety and the intricate network of hydrogen bonds and ionic interactions with the chloride ions in the crystal lattice.
In Situ Monitoring of Reaction Pathways (e.g., NMR for Degradation Pathways)
Understanding the mechanism and kinetics of reactions involving this compound is crucial for optimizing synthetic procedures and identifying potential intermediates or degradation products. In situ monitoring techniques allow for the real-time observation of a reaction as it progresses.
NMR spectroscopy is a particularly powerful tool for this purpose. By acquiring NMR spectra at various time points throughout a reaction, researchers can track the disappearance of reactants and the appearance of products. This method has been explicitly used to monitor the progress of reactions where this compound is a reactant. iucr.org For example, in the synthesis of 1,3,5-trisubstituted pyrazoles, an aliquot of the reaction mixture can be periodically transferred to an NMR tube to follow the formation of the hydrazone intermediate from this compound and an aldehyde. iucr.org This allows for the determination of reaction completion without the need for isolating products at each stage. iucr.org Due to the sensitivity of some reaction products, ¹H NMR can be the best method to monitor the reaction pathway.
Theoretical and Computational Studies
Molecular Docking and Simulation for Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how small molecules like benzylhydrazine (B1204620) and its derivatives might interact with biological targets such as enzymes.
Benzylhydrazine is a known inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Molecular docking studies on derivatives of benzylhydrazine and other small molecule inhibitors are frequently employed to explore their binding modes within the active sites of both MAO-A and MAO-B isoforms. These studies have revealed key interactions that contribute to the inhibitory activity. For instance, the active site of MAO enzymes contains a flavin adenine (B156593) dinucleotide (FAD) cofactor and is characterized by a hydrophobic cavity. Docking simulations typically show that the benzyl (B1604629) group of benzylhydrazine-like molecules orients towards hydrophobic residues within this cavity, while the hydrazine (B178648) group is positioned to interact with the FAD cofactor or nearby polar residues. nih.govtandfonline.comnih.gov
Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-enzyme complex and the conformational changes that may occur upon binding. For potential MAO inhibitors identified through virtual screening, MD simulations have been used to assess the stability of the predicted binding poses and to observe the persistence of key interactions, such as hydrogen bonds with residues like Tyr398 and Tyr435 in MAO-B, over the simulation time. tandfonline.comnih.gov
Another study investigated the inactivation of peptidylglycine alpha-amidating enzyme (PAM) by benzylhydrazine. While not a docking study, it provided kinetic evidence for the interaction of two moles of benzylhydrazine per mole of enzyme, leading to its inactivation. This inactivation was proposed to involve redox chemistry with the two enzyme-bound copper atoms, highlighting a different type of ligand-enzyme interaction that can be explored computationally. nih.gov
Table 1: Key Amino Acid Residues in MAO Active Sites Interacting with Inhibitors
| Enzyme | Key Residue | Type of Interaction | Reference |
|---|---|---|---|
| MAO-A | Phe208 | Hydrophobic | nih.gov |
| MAO-A | Ile335 | Hydrophobic | nih.gov |
| MAO-B | Ile199 | Hydrophobic | nih.gov |
| MAO-B | Tyr326 | Hydrophobic/Polar | nih.gov |
| MAO-B | Tyr398 | Hydrogen Bonding | tandfonline.comnih.gov |
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules, enabling the prediction of reaction mechanisms, transition states, and kinetic parameters. For a molecule like benzylhydrazine, these calculations can elucidate its chemical transformations.
Studies on hydrazine and its derivatives have employed high-level quantum chemical methods to understand their reaction pathways. For example, the mechanism of the hypergolic (spontaneously igniting) reaction between liquid hydrazine (N₂H₄) and nitrogen tetroxide (N₂O₄) was investigated using the CBS-QB3//ωB97X-D/SMD level of theory. researchgate.net These calculations revealed that the energy barrier for the initial reaction is significantly lower in the liquid phase compared to the gas phase, explaining the rapid ignition. The study identified the key reaction step, N₂H₄ + N₂O₄ → NH₂NHNO₂ + HNO₂, as the trigger for the subsequent exothermic reactions. researchgate.net
Table 2: Examples of Quantum Chemical Methods in Reaction Mechanism Studies
| Method | Application | Reference |
|---|---|---|
| CBS-QB3//ωB97X-D/SMD | Calculation of reaction energy barriers in liquid phase | researchgate.net |
Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physical properties. These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for guiding lead optimization.
A QSAR study on a series of benzylidene hydrazine benzamide (B126) derivatives investigated their in vitro anticancer activity against the human lung cancer cell line A459. unair.ac.id The study developed a statistically significant QSAR model that correlated the anticancer activity (expressed as pIC₅₀) with several molecular descriptors. The best QSAR equation was found to be:
pIC₅₀ = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381)
This equation highlights the importance of descriptors such as the logarithm of aqueous solubility (Log S), a reranking score from a docking program (rerank), and the molar refractivity (MR) in determining the anticancer activity of these benzylhydrazine derivatives. unair.ac.id Such models can be used to predict the activity of new, unsynthesized derivatives and to prioritize which compounds to synthesize and test.
QSAR studies have also been successfully applied to other classes of compounds with structural similarities to benzylhydrazine, such as 2-(benzyl)imidazoline analogs targeting serotonin (B10506) receptors and substituted benzimidazole (B57391) derivatives as angiotensin II receptor antagonists. researchgate.netnih.gov These studies underscore the broad applicability of QSAR in understanding how structural modifications influence biological activity.
Table 3: Descriptors Used in the QSAR Model for Benzylidene Hydrazine Benzamide Derivatives
| Descriptor | Description | Impact on Activity | Reference |
|---|---|---|---|
| Log S | Logarithm of aqueous solubility | Positive correlation | unair.ac.id |
| Rerank | A scoring function from a docking program | Negative correlation | unair.ac.id |
In Silico Screening for Novel Biological Activities
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Given that benzylhydrazine is a known MAO inhibitor, in silico screening methods are highly relevant for discovering new benzylhydrazine derivatives with potential therapeutic applications for neurological disorders like Parkinson's and Alzheimer's disease. nih.govtandfonline.comnih.gov One common approach is pharmacophore-based virtual screening. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target.
For instance, a pharmacophore model can be built based on a known, potent MAO-B inhibitor like safinamide. This model, consisting of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, can then be used as a 3D query to screen large compound databases, such as the ZINC database. tandfonline.comnih.gov The molecules from the database that fit the pharmacophore model are identified as potential "hits." These hits can then be further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to molecular docking and MD simulations to refine the list of promising candidates for synthesis and experimental testing. tandfonline.comnih.gov This approach has been successfully used to identify novel small molecule inhibitors of MAO-B. tandfonline.comnih.gov
Table 4: Steps in a Typical Virtual Screening Workflow for MAO Inhibitors
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Pharmacophore Modeling | Develop a 3D model of essential features based on a known inhibitor. | Create a query to search for new compounds with similar binding properties. | tandfonline.comnih.gov |
| 2. Database Screening | Search a large database of compounds against the pharmacophore model. | Identify a set of potential "hit" molecules. | tandfonline.comnih.gov |
| 3. Drug-Likeness Filtering | Filter hits based on physicochemical properties (e.g., Lipinski's rules). | Remove compounds with poor pharmacokinetic profiles. | tandfonline.com |
| 4. Molecular Docking | Predict the binding mode and affinity of the filtered hits in the target's active site. | Prioritize hits based on their predicted interaction with the target. | nih.govtandfonline.comnih.gov |
Toxicological and Safety Research Considerations
Mechanisms of Toxicity Associated with Hydrazine (B178648) Derivatives
The toxicity of hydrazine and its derivatives is complex and involves multiple mechanisms, primarily stemming from their metabolic activation into reactive intermediates. nih.gov Once metabolized, these compounds can inflict significant cellular damage.
A primary mechanism is the generation of free radicals during biotransformation. nih.govwikem.org This process can lead to oxidative stress, a condition that depletes essential cellular antioxidants like glutathione, thereby compromising cell integrity. nih.gov The reactive oxygen species formed, such as those from hydralazine, have been implicated in causing DNA strand scission and oxidation of guanine (B1146940) bases within DNA. nih.gov
Another significant toxicological pathway involves the disruption of neurotransmitter balance. Hydrazine compounds are known to interfere with the metabolism of pyridoxine (B80251) (vitamin B6). wikem.orgnih.gov They can inhibit pyridoxine kinase and form hydrazones with pyridoxine, creating a functional deficiency of this vital coenzyme. wikem.orgnih.gov Since pyridoxine is essential for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), its depletion leads to an imbalance with the excitatory neurotransmitter glutamate (B1630785), which can result in neurotoxic effects like seizures. nih.gov
Furthermore, some hydrazine derivatives exhibit hematological toxicity by causing the destruction of red blood cells through the denaturation of hemoglobin. oup.com Metabolic activation is considered the principal mechanism for the in vivo toxicity of hydrazines, which can lead to severe organ toxicity and other adverse health outcomes. nih.gov
Carcinogenic Potential and Experimental Data Analysis
Hydrazine and several of its derivatives are reasonably anticipated to be human carcinogens based on sufficient evidence from studies in experimental animals. nih.gov However, specific long-term carcinogenicity studies on Benzylhydrazine (B1204620) dihydrochloride (B599025) itself have not been thoroughly conducted. sigmaaldrich.comfishersci.com Research on related compounds provides insight into the potential risks.
For instance, dietary exposure to hydrazobenzene (B1673438), a hydrazine derivative, has been shown to cause tumors in multiple rodent species. nih.gov It induced hepatocellular carcinoma in female mice and male rats, and benign liver tumors in female rats. nih.gov In another study, intraperitoneal injection of hydrazobenzene caused benign lung tumors in male mice. nih.gov
Human epidemiological studies on workers exposed to hydrazine have yielded less conclusive results. Several cohort studies of workers in industries producing or using hydrazine did not find a significant increase in cancer mortality. nih.govnih.govnih.gov However, researchers often note that the small size of these cohorts limits their statistical power to rule out anything but a very large risk. nih.govnih.gov For example, one study concluded that while their results weighed against a material hazard, a relative risk for lung cancer as high as 3.5 could not be confidently excluded. nih.gov
The International Agency for Research on Cancer (IARC) has concluded that the evidence for the carcinogenicity of hydrazine in humans is inadequate, while the evidence in experimental animals is sufficient. nih.gov
Table 1: Carcinogenicity Data for Selected Hydrazine Derivatives in Animal Studies
| Compound | Species | Route of Exposure | Target Organ(s) |
|---|---|---|---|
| Hydrazobenzene | Rat (Male) | Dietary | Liver (Hepatocellular carcinoma), Zymbal-gland |
| Hydrazobenzene | Rat (Female) | Dietary | Liver (Hepatocellular adenoma), Mammary-gland |
| Hydrazobenzene | Mouse (Female) | Dietary | Liver (Hepatocellular carcinoma) |
| Hydrazobenzene | Mouse (Male) | Intraperitoneal | Lung (Alveolar-bronchial adenoma) |
Occupational Exposure Research and Hazard Mitigation Strategies
Given the known toxicity of the hydrazine class of chemicals, strict hazard mitigation strategies are essential in occupational settings. Research into workplace exposure to hydrazine has informed these practices, even as the direct carcinogenic link in humans remains debated. nih.govnih.gov Mitigation follows a hierarchical approach, prioritizing engineering controls, followed by administrative measures and personal protective equipment (PPE).
Engineering Controls: These are the first line of defense and include enclosing chemical processes and using local exhaust ventilation to minimize the concentration of airborne contaminants. wright.edu
Administrative Controls: These involve workplace policies and procedures to reduce exposure duration and frequency. A key measure is the implementation of occupational health medical surveillance programs for all potentially exposed employees. wright.edu These programs typically include pre-placement physical examinations and periodic follow-ups, focusing on organ systems most likely to be affected by hydrazine, such as the liver, kidneys, and nervous system. wright.edu
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate exposure risk, PPE is required. For hydrazines, this includes chemical-resistant gloves, protective clothing, and safety goggles. wright.edu In situations where airborne concentrations may exceed exposure limits or are unknown, a self-contained breathing apparatus (SCBA) is necessary. wright.edu
Safety Data Sheets for Benzylhydrazine dihydrochloride specify its hazard classifications according to the Globally Harmonized System (GHS).
Table 2: GHS Hazard Classifications for this compound
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: nih.govsigmaaldrich.com
Specific precautionary statements guide safe handling and emergency response.
Table 3: Recommended Precautionary Measures and PPE for this compound
| Category | Precautionary Statement/Equipment |
|---|---|
| Prevention | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. sigmaaldrich.comchemicalbook.com |
| Response (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. sigmaaldrich.com |
| Response (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. sigmaaldrich.com |
| Response (Inhalation) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. sigmaaldrich.com |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. sigmaaldrich.com |
| Recommended PPE | Dust mask (type N95), Eyeshields, Gloves. sigmaaldrich.com |
Future Research Directions and Emerging Applications
Exploration of New Chemical Transformations
Benzylhydrazine (B1204620) dihydrochloride (B599025) serves as a crucial building block in organic synthesis, primarily recognized for its role in the construction of nitrogen-containing heterocyclic compounds. Future research is poised to expand its synthetic utility by exploring novel chemical transformations that leverage its reactive hydrazine (B178648) moiety.
One promising area of investigation is the development of novel multicomponent reactions (MCRs) involving benzylhydrazine dihydrochloride. MCRs offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. By combining this compound with diverse reactants, chemists can access a wide array of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. For instance, its use in the synthesis of pyrazole (B372694) derivatives through condensation reactions with 1,3-dicarbonyl compounds is well-established. Future work will likely focus on expanding the scope of these reactions to include a broader range of substrates and catalytic systems, leading to the discovery of new heterocyclic systems.
Furthermore, the development of catalytic asymmetric reactions utilizing benzylhydrazine derivatives is a significant area for future exploration. The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. The development of catalysts that can control the stereochemical outcome of reactions involving benzylhydrazine will enable the synthesis of enantiomerically pure compounds with enhanced therapeutic potential.
Recent advancements in synthetic methodology have also highlighted the potential for novel methods of preparing benzylhydrazine derivatives themselves. For example, photocatalytic and copper-catalyzed amination of benzylic C-H bonds are emerging as powerful tools for the direct synthesis of benzylhydrazine precursors, offering more efficient and sustainable alternatives to traditional methods. nih.govnih.gov
Development of Highly Selective Pharmacological Agents
The benzylhydrazine scaffold is a key component in a variety of biologically active molecules. Future research will focus on the rational design and synthesis of highly selective pharmacological agents derived from this compound for a range of therapeutic targets.
A significant focus of this research is in the area of oncology. Derivatives of benzylhydrazine, such as hydrazones and benzamides, have demonstrated promising anticancer activity against various cancer cell lines, including lung, breast, and liver cancer. mit.edunih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the benzylhydrazine structure influence biological activity. By systematically altering substituents on the aromatic ring and the hydrazine moiety, researchers can optimize the potency and selectivity of these compounds for specific cancer-related targets.
The development of selective enzyme inhibitors is another promising avenue. Hydrazine derivatives have been shown to interact with various enzymes, and future work will aim to design compounds that can selectively inhibit enzymes implicated in disease pathways. nih.gov For example, benzylhydrazine has been used in studies of amine oxidases, forming adducts that provide structural insights into substrate specificity. nih.gov This knowledge can be leveraged to design potent and selective inhibitors for therapeutic intervention.
The table below summarizes some of the pharmacological activities of benzylhydrazine derivatives, highlighting the diversity of their potential therapeutic applications.
| Derivative Class | Pharmacological Activity | Therapeutic Target/Application |
| Benzylidene Hydrazides | Apoptosis Induction | Anticancer |
| Benzothiazole Acylhydrazones | Cytotoxicity | Anticancer (Lung, Breast, Colon) |
| Phthalazinone Derivatives | Anticancer | - |
| Indole-2-carboxylic acid benzylidene-hydrazides | Apoptosis Inducers | Anticancer |
Novel Applications in Materials Science
While the primary applications of this compound have been in the pharmaceutical and agrochemical industries, its unique chemical properties are now being explored for novel applications in materials science.
One emerging area is the use of benzylhydrazine derivatives in the synthesis of functional polymers and materials. The hydrazine moiety can be incorporated into polymer backbones or used as a reactive handle for post-polymerization modification, enabling the creation of materials with tailored properties such as thermal stability, conductivity, or specific binding capabilities.
Furthermore, the synthesis of novel dyes and pigments represents another avenue for research. The benzylhydrazine scaffold can be incorporated into chromophoric systems to develop new colorants with enhanced stability, solubility, and tinctorial strength for applications in textiles, coatings, and imaging technologies. nih.gov
There is also growing interest in the use of hydrazine derivatives in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the hydrazine group can act as coordination sites for metal ions, allowing for the assembly of novel MOF architectures with unique functionalities. mdpi.com
Advanced Methodologies for Toxicity Assessment
As with any chemical compound intended for therapeutic or industrial use, a thorough assessment of its toxicological profile is essential. Future research will focus on the application of advanced methodologies to evaluate the toxicity of this compound and its derivatives, moving beyond traditional animal testing to more predictive and human-relevant models.
In silico toxicology, which utilizes computational models to predict the toxicity of chemicals, is a rapidly growing field. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of benzylhydrazine derivatives with their toxicological endpoints. biorxiv.org These models can be used to prioritize compounds for further testing and to guide the design of safer molecules. The U.S. Environmental Protection Agency's CompTox Chemicals Dashboard, for instance, includes data from high-throughput phenotypic profiling assays for this compound, providing a valuable resource for computational toxicologists. mit.edu
High-throughput screening (HTS) assays offer a rapid and efficient way to assess the toxicity of a large number of compounds in vitro. nih.gov These assays can measure various toxicological endpoints, such as cytotoxicity, genotoxicity, and organ-specific toxicity, using cell-based models. By employing HTS, researchers can quickly identify potentially toxic benzylhydrazine derivatives early in the development process.
Organ-on-a-chip technology represents a significant advancement in in vitro toxicity testing. nih.govmdpi.com These microfluidic devices contain living human cells cultured in a way that mimics the structure and function of human organs. By using organ-on-a-chip models, scientists can assess the toxicity of this compound and its metabolites in a more physiologically relevant context, providing more accurate predictions of human toxicity. A study on the tumorigenic effects of chronic administration of this compound in Swiss mice has provided foundational in vivo data. arxiv.org
The table below outlines some of the advanced methodologies being employed for toxicity assessment.
| Methodology | Description | Application to this compound |
| In Silico Toxicology (QSAR) | Computational models that predict toxicity based on chemical structure. | Prediction of potential toxicities of novel derivatives, guiding safer drug design. |
| High-Throughput Screening (HTS) | Rapid automated screening of compounds for various toxicity endpoints in vitro. | Efficiently screen libraries of benzylhydrazine derivatives for potential hazards. |
| Organ-on-a-Chip | Microfluidic devices that mimic human organ function for more relevant toxicity testing. | Assess the organ-specific toxicity of this compound and its metabolites in a human-relevant system. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are poised to play a significant role in the future development of drugs derived from the benzylhydrazine scaffold.
AI and ML algorithms can be employed for the de novo design of novel benzylhydrazine derivatives with desired pharmacological properties. nih.govfrontiersin.org By learning from large datasets of chemical structures and their biological activities, generative models can propose new molecules that are predicted to be potent and selective for a specific therapeutic target. This approach can significantly accelerate the initial stages of drug discovery by focusing synthetic efforts on the most promising candidates.
Machine learning models can also be used to predict the pharmacokinetic and toxicological profiles of benzylhydrazine-based compounds. nih.gov By analyzing the relationship between molecular structure and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, these models can help to identify candidates with favorable drug-like characteristics early in the development process, reducing the likelihood of late-stage failures.
Furthermore, AI can be utilized to optimize the synthetic routes for benzylhydrazine derivatives. beilstein-journals.org By analyzing vast databases of chemical reactions, machine learning algorithms can suggest the most efficient and cost-effective synthetic pathways, including the selection of reagents, catalysts, and reaction conditions.
The application of AI and ML in drug discovery is a rapidly evolving field, and its integration into the research and development of benzylhydrazine-based therapeutics holds immense promise for the future.
Q & A
Q. What are the key physicochemical properties of benzylhydrazine dihydrochloride relevant to experimental design?
this compound (C₇H₁₀N₂·2HCl, MW 195.09) is characterized by:
- Melting Point : 143–145°C (decomposition) .
- Solubility : Soluble in polar solvents like water and ethanol; insoluble in non-polar solvents (e.g., n-heptane) .
- Hazards : Irritant (R36/37/38), requiring precautions such as gloves, goggles, and ventilation (S26-36) .
- Storage : Stable under dry, cool conditions; hygroscopic and sensitive to moisture .
Q. What are standard methods for synthesizing this compound derivatives in organic chemistry?
A common approach involves nucleophilic substitution or condensation reactions. For example:
- Triazolo[4,3-a]pyrazin-3-one derivatives : React ethyl 2-amino-2-thioxoacetate with this compound in absolute ethanol and K₂CO₃, followed by cyclization with carbonyldiimidazole .
- Pyrimidine derivatives : Reflux 2-amino-6-chloropyrimidin-4(3H)-one with this compound and triethylamine in water (35% yield reported) .
Q. How should researchers handle purification and characterization of this compound intermediates?
- Purification : Use recrystallization (e.g., from ethanol/water mixtures) or column chromatography for hydrazine-containing intermediates .
- Characterization :
- 1H NMR : Peaks at δ 4.36 (bs, 2H, NH₂), 7.19–7.33 (m, 5H, aromatic) confirm benzyl group integration .
- Melting Point : Validate purity by comparing observed mp (143–145°C) with literature values .
Advanced Research Questions
Q. How can reaction yields be optimized in this compound-mediated syntheses?
Key factors include:
- Stoichiometry : Use excess this compound (2.0 equiv) to drive reactions to completion, as seen in pyrimidine synthesis .
- Solvent Selection : Polar solvents (e.g., DMF/CH₃CN) improve solubility of intermediates, critical for cyclization steps .
- Temperature Control : Prolonged reflux (e.g., overnight) enhances substitution reactions but may require monitoring decomposition risks at >140°C .
Q. What analytical challenges arise in quantifying this compound in multi-component mixtures?
- Co-elution Issues : Overlapping peaks in chromatography (e.g., with methylparaben) necessitate method optimization. The British Pharmacopoeia recommends gas chromatography with non-polar phases (OV-17) for resolution .
- Sample Preparation : Acidic extraction (e.g., chloroform) reduces interference but introduces variability .
Q. How does the benzylhydrazine moiety influence the biological activity of synthesized compounds?
- Antimicrobial Activity : Benzylhydrazine-derived triazolo derivatives show potency against bacterial strains due to hydrogen bonding with target enzymes .
- Enzyme Inhibition : Pyrimidine derivatives act as dihydropteroate synthase (DHPS) inhibitors, with IC₅₀ values correlating with substituent electronegativity .
Q. What strategies mitigate low yields in hydrazone formation using this compound?
- Pre-treatment : Neutralize hydrochloride salt with Et₃N (2.2 equiv) in MeOH to enhance nucleophilicity .
- In Situ Monitoring : Use TLC or inline IR to detect intermediate hydrazones and adjust reaction times .
Methodological Recommendations
- Safety : Always neutralize residual HCl with Et₃N before hydrazine reactions to avoid side reactions .
- Scale-Up : For multi-gram syntheses, prioritize recrystallization over chromatography to reduce costs .
- Troubleshooting : If yields drop below 30%, verify reactant purity via NMR and adjust solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
